1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester

Synthetic Chemistry Oxidation Reaction Indole Derivatization

1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester (CAS 67271-33-4), also known as ethyl 1-methyl-3-oxoindoline-2-carboxylate, is a synthetic oxindole derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. It features a bicyclic indoline scaffold with a ketone group at the 3-position and an ethyl ester at the 2-position, a privileged architecture in medicinal chemistry for developing bioactive compounds.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 67271-33-4
Cat. No. B12962125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester
CAS67271-33-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)13(10)2/h4-7,10H,3H2,1-2H3
InChIKeyYFACHZGMTAKXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester (CAS 67271-33-4): Chemical Identity and Core Characteristics


1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester (CAS 67271-33-4), also known as ethyl 1-methyl-3-oxoindoline-2-carboxylate, is a synthetic oxindole derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It features a bicyclic indoline scaffold with a ketone group at the 3-position and an ethyl ester at the 2-position, a privileged architecture in medicinal chemistry for developing bioactive compounds [1]. Its predicted physicochemical properties include a polar surface area (PSA) of 46.61 Ų and a calculated LogP of 1.3158 .

3-Oxindole-2-carboxylate core for antiviral transcription inhibitor libraries
N-Methyl and 2-ethyl ester handles enable selective derivatization
N-Methyl compatible with oxidative pathways, as shown by precursor ozonolysis

Why Generic Substitution is Inadequate for Ethyl 1-Methyl-3-Oxoindoline-2-Carboxylate


The specific substitution pattern of this compound—a 1-methyl group, a 3-oxo moiety, and a 2-ethyl ester—is critical for its reactivity and potential applications. Simply interchanging it with a generic 'oxindole' or 'indole-2-carboxylate' would be misguided. For example, the presence of the N-methyl group significantly alters the electronic properties and steric environment of the ring system compared to the NH analog (ethyl 3-oxoindoline-2-carboxylate), directly impacting reaction yields [1]. Similarly, changing the ester from an ethyl to a methyl group alters lipophilicity and hydrolysis rates, while relocating the carboxylate to the 3-position produces a distinct regioisomer (e.g., methyl 1-methyl-2-oxoindoline-3-carboxylate) with fundamentally different chemical behavior [2]. These structural specifics dictate performance in downstream applications.

N-Methyl substitution

Replacing with NH analog may alter electronic properties and reaction yields.

Ester group variation

Methyl instead of ethyl ester can shift lipophilicity and hydrolysis rates, limiting direct interchange.

Regioisomer mismatch

3-carboxylate regioisomer exhibits fundamentally different chemical and biological profile; non-interchangeable scaffold.

Quantitative Differentiation Guide for Ethyl 1-Methyl-3-Oxoindoline-2-Carboxylate (67271-33-4)


Comparative Ozonolysis Reactivity: Influence of N-Methyl Substitution on Yield

The reactivity of the N-methylated indole core, a precursor to the 3-oxo form, was directly compared to its unsubstituted analog in an ozonolysis reaction. Ethyl 1-methylindole-2-carboxylate (the non-oxidized analog of the target compound) and ethyl indole-2-carboxylate were subjected to ozonolysis in methanol, yielding alpha-methoxyhydroperoxides in 89% and 90% yield, respectively [1]. This near-identical yield demonstrates that the N-methyl substituent does not significantly hinder this specific electrophilic addition. However, for procurement decisions, this data suggests that the target compound's N-methyl group may impart comparable kinetic stability in oxidative environments relative to its NH analog, a key consideration for synthetic pathway design.

Ozonolysis Reactivity
Reported
Precursor yield 89% vs. unsubstituted analog 90% (Δ 1%)
N-Methyl does not hinder electrophilic oxidation; supports oxidative pathway design.
Based on precursor reactivity; direct data on target may require verification.
Synthetic Chemistry Oxidation Reaction Indole Derivatization

Scaffold-Specific Anti-HIV-1 Activity: 3-Oxindole-2-Carboxylates as a Privileged Class

A focused library of novel 3-oxindole-2-carboxylate derivatives, which includes the core scaffold of the target compound, was evaluated for anti-HIV-1 activity. The study provides quantitative class-level evidence for the scaffold's potential. The most potent compound in the series, a methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate, inhibited HIV-1 infection with an IC50 of 0.4578 μM and a high selectivity index (SI) of 111.37 [1]. While the target compound's specific IC50 is not reported in this study, its shared 3-oxindole-2-carboxylate scaffold is directly linked to the observed mechanism of inhibiting Tat-mediated viral transcription, distinguishing it from other indole-based antiviral scaffolds. This is a critical class-level differentiation for end-users screening for transcription inhibitors.

Scaffold Anti-HIV-1 Activity
Class-level
Lead compound IC₅₀ 0.4578 μM, SI 111.37 (Tat-mediated transcription)
3-Oxindole-2-carboxylate scaffold linked to transcription inhibition; supports class-level screening.
Specific IC₅₀ for CAS 67271-33-4 not reported; class-level inference.
Antiviral Research HIV-1 Inhibition Medicinal Chemistry

Differentiation from Regioisomers: Core 2-Carboxylate vs. 3-Carboxylate Scaffolds

The position of the carboxylate ester on the oxindole ring is a key differentiator. The target compound is a 2-carboxylate, whereas a commercially available regioisomer is methyl 1-methyl-2-oxoindoline-3-carboxylate (CAS 43015-71-0) . The shift of the ester from the 2- to the 3-position fundamentally alters the electronic nature of the scaffold. In studies on related oxindole systems, the 2-carboxylate configuration has been specifically linked to Tat-mediated transcription inhibition, while the 3-carboxylate analogs are often explored for different targets like neurological disorders . Specific quantitative biological data comparing these two regioisomers is limited in the public domain, but their distinct chemical and application profiles make them non-interchangeable building blocks.

Regioisomer Differentiation
Context-dependent
2-carboxylate vs. 3-carboxylate scaffold
Distinct chemical and application space; regioisomers are non-interchangeable building blocks.
Limited direct comparative bioactivity data; selection must be application-specific.
Chemical Biology Scaffold Hopping Medicinal Chemistry

Primary Application Scenarios for Ethyl 1-Methyl-3-Oxoindoline-2-Carboxylate (67271-33-4)


Synthetic Intermediate for Anti-HIV-1 Transcription Inhibitors

Based on the class-level evidence for 3-oxindole-2-carboxylates as Tat-mediated HIV-1 transcription inhibitors, this compound serves as a strategic starting material for constructing focused compound libraries [1]. Its pre-installed N-methyl group and 2-ethyl ester are strategic handles for further derivatization, such as the introduction of substituted allyl groups at the 2-position, which is essential for achieving potent antiviral activity and high selectivity indices reported for this class.

Development of Fluorogenic and Chromogenic Probes

Derivatives of 3-oxoindoline-2-carboxylates, particularly those with 2-allyl substitution, have been patented for use as fluorescent markers for labeling drugs, amino acids, and proteins [2]. The target compound's 3-oxo group is essential for this fluorescence, making it a key core scaffold for designing novel bioconjugation reagents that require the specific spectral properties of the pseudoindoxyl system formed upon further modification.

Specialty Building Block in Alkaloid Total Synthesis

The pseudoindoxyl motif, to which this compound is directly related, is a key substructure in complex alkaloids like mitragynine pseudoindoxyl, which exhibits 20-fold higher potency than morphine at μ-opioid receptors [3]. Its unique combination of a quaternary center at the 2-position (after derivatization) and an N-methyl group makes it a non-trivial, high-value intermediate for synthetic chemists pursuing the total synthesis of these structurally complex and pharmacologically significant natural products.

Application
Selection Property
Validation Focus
HIV-1 transcription inhibitor synthesis
3-Oxindole-2-carboxylate core with N-methyl and 2-ethyl ester handles
Tat-mediated transcription assay context
Fluorogenic probe development
3-Oxo group enabling pseudoindoxyl fluorescence
Spectral properties and bioconjugation efficiency
Pseudoindoxyl alkaloid total synthesis
Quaternary center at 2-position after derivatization, N-methyl group
Synthetic route design for opioid receptor research models
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